2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps. One common method involves the reaction of 4-oxoquinazoline with an appropriate acylating agent to form the desired acetamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-benzoxazines: These compounds share structural similarities with quinazolinone derivatives and have been studied for their diverse biological activities.
Isoquinoline-1,3(2H,4H)-dione: Another class of compounds with similar structural features and potential therapeutic applications.
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H18N6O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18N6O2/c27-18(12-26-13-21-16-9-5-4-8-15(16)19(26)28)23-20-22-17(24-25-20)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,22,23,24,25,27) |
InChI Key |
PSHYUXJEFJQDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.